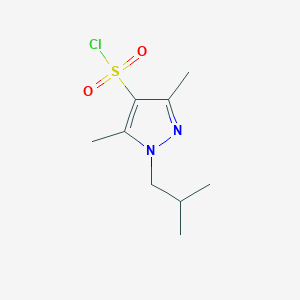
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride
説明
The compound “3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
Pyrazoles have a five-membered ring structure with two nitrogen atoms and three carbon atoms. The specific structure of “3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride” would include additional functional groups attached to this ring, including methyl groups and a sulfonyl chloride group .科学的研究の応用
Novel Synthesis and Pharmaceutical Impurities
The novel synthesis methods and identification of pharmaceutical impurities play a critical role in developing proton pump inhibitors (PPIs) like omeprazole. Research on omeprazole's impurities, involving sulfonyl chloride derivatives, highlights the importance of understanding chemical reactions and impurities in drug development. This knowledge aids in refining synthesis processes for pharmaceuticals, ensuring drug purity and efficacy (Saini et al., 2019).
Xylan Derivatives and Biopolymers
Research on xylan derivatives, including sulfonyl chloride-modified compounds, demonstrates their potential in creating new biopolymer ethers and esters. These materials have specific properties based on functional groups and substitution patterns, applicable in drug delivery and as antimicrobial agents (Petzold-Welcke et al., 2014).
Pyrazole Heterocycles Synthesis
The synthesis of pyrazole heterocycles, which share structural similarities with 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, is significant in medicinal chemistry. These compounds exhibit a wide range of biological activities, including anticancer and antimicrobial effects. Understanding their synthesis can guide the development of new drugs and therapeutic agents (Dar & Shamsuzzaman, 2015).
Dimethyl Sulfoxide (DMSO) Applications
While not directly related to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, research on DMSO, a solvent that may dissolve similar compounds, provides insights into solvent applications in medicine, biotechnology, and research. DMSO's unique properties, such as enhancing drug penetration and acting as a free radical scavenger, showcase the critical role of solvents in biomedical applications (Kiefer et al., 2011).
Sulfonamide Inhibitors
Sulfonamide compounds, related to sulfonyl chlorides by functional group similarity, are vital in developing antibiotics and other therapeutic agents. Research into sulfonamide inhibitors provides a foundation for understanding how sulfonyl chloride derivatives could be utilized in synthesizing new drugs with antibacterial, antiviral, and anticancer properties (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAWKPCVGZSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methanamine](/img/structure/B1461241.png)
![(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B1461243.png)
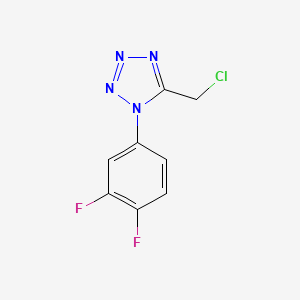

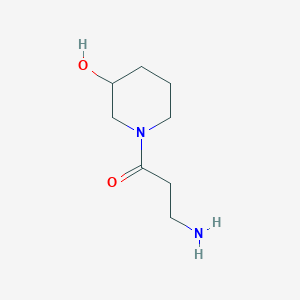
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)
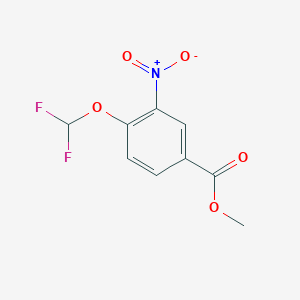
![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)
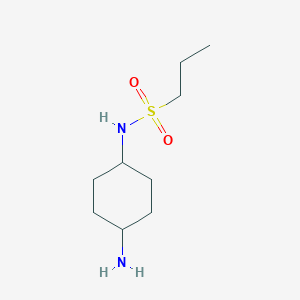
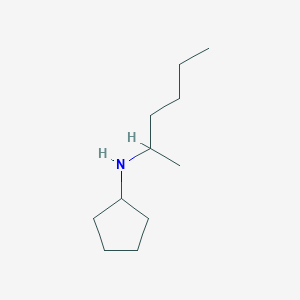
amine](/img/structure/B1461258.png)

![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)
